Melanostatin DM
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Overview
Description
Melanostatin DM, also known as L-Histidyl-D-arginyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide, is a synthetic peptide with the molecular formula C41H58N14O6 and a molecular weight of 842.99 g/mol . It is an inhibitor of α-melanocyte stimulating hormone (α-MSH), which is the primary hormone that controls the production of melanin pigment . This compound is primarily used in cosmetic applications for its skin-lightening properties .
Preparation Methods
Melanostatin DM is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions . After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
Melanostatin DM undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and phenylalanine residues, leading to the formation of oxidized products.
Reduction: Reduction reactions can be used to modify the peptide’s disulfide bonds, if present.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Melanostatin DM has a wide range of scientific research applications, including:
Cosmetic Industry: It is used as a skin-lightening agent to reduce hyperpigmentation and even out skin tone.
Medical Research: Studies have shown that this compound can inhibit melanin synthesis, making it a potential treatment for conditions like melasma and other hyperpigmentation disorders.
Biological Research: It is used to study the regulation of melanin production and the role of α-MSH in melanogenesis.
Mechanism of Action
Melanostatin DM exerts its effects by inhibiting the action of α-MSH, which is responsible for stimulating melanin production in melanocytes . By blocking the α-MSH receptor, this compound prevents the activation of the melanogenic pathway, leading to a reduction in melanin synthesis . This inhibition occurs through the downregulation of tyrosinase, a key enzyme involved in the production of melanin .
Comparison with Similar Compounds
Melanostatin DM is similar to other peptides that inhibit melanin synthesis, such as Nonapeptide-1 (Melanostatine™ 5) . Both compounds act as antagonists of α-MSH and prevent the activation of the melanogenic pathway . this compound is unique in its specific amino acid sequence and its ability to inhibit melanin production without cytotoxicity .
Similar Compounds
- Nonapeptide-1 (Melanostatine™ 5)
- Hexapeptide-2
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58N14O6/c1-24(51-38(59)32(15-9-17-48-41(45)46)53-37(58)29(43)20-27-22-47-23-50-27)36(57)54-34(19-26-21-49-30-13-6-5-12-28(26)30)40(61)55-33(18-25-10-3-2-4-11-25)39(60)52-31(35(44)56)14-7-8-16-42/h2-6,10-13,21-24,29,31-34,49H,7-9,14-20,42-43H2,1H3,(H2,44,56)(H,47,50)(H,51,59)(H,52,60)(H,53,58)(H,54,57)(H,55,61)(H4,45,46,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVQCSBCAOKPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CN=CN4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58N14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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